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2-Bromobutanenitrile reaction optimization
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Compound Focus: 2-Bromobutanenitrile

CAS No.: 41929-78-6

Cat. No.: S1921756

Chemical Profile: 4-Bromobutanenitrile

The table below summarizes key identifiers and physicochemical properties for 4-Bromobutanenitrile, a

compound closely related to your subject of interest [1].

Property Value

CAS Number 5332-06-9

Molecular Formula C4HgBrN

Molecular Weight 148.001 g/mol

Density 1.5+0.1 g/cm?3

Boiling Point 207.0 £ 13.0 °C at 760 mmHg
Flash Point 103.9+£0.0°C

Hazard Statements H302, H312, H332

Safety Information
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This compound is harmful and requires precautions. Personal protective equipment (eyes shields,

faceshields, gloves) and adequate ventilation are recommended. The applicable hazard statements are [1]:

e H302: Harmful if swallowed.
e H312: Harmful in contact with skin.
e H332: Harmful if inhaled.

Detailed Experimental Protocol

I found a highly relevant, modern synthetic procedure where 4-Bromobutanenitrile is used as a substrate
in a nickel-catalyzed reductive coupling to form unsymmetrical disulfides [2] [3]. This protocol can serve as

a concrete example for reaction setup and optimization.

Aim: To prepare unsymmetrical disulfides via nickel-catalyzed cross-electrophile coupling of unactivated

alkyl bromides (including 4-Bromobutanenitrile) with symmetrical tetrasulfides [2].

Optimized Reaction Conditions [2]:

e Catalyst: Ni(acac), (5 mol%)

e Ligand: L1 (a bipyridine-type ligand, 10 mol%)
¢ Reductant: Mn (1.5 equivalents)

¢ Solvent: Anhydrous DMF

e Atmosphere: N,

e Temperature: 40 °C
¢ Reaction Time: 24 hours

Workflow Overview: The diagram below outlines the key stages of this nickel-catalyzed reductive coupling

procedure.

Key Findings & Substrate Scope [2]:

e The reaction with 4-Bromobutanenitrile (1p) yielded a mixture of the desired disulfide (3p) and a
trisulfide byproduct (3p").

e The protocol tolerates various functional groups, including alcohols, siloxanes, and phosphonates.

¢ Primary alkyl bromides work well, but reactions with secondary or tertiary alkyl bromides were
unsuccessful, likely due to steric hindrance.

e DMF was a crucial solvent; replacements like MeCN or DMSO resulted in no product formation.
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Suggested FAQs for a Technical Support Center

Here are potential Frequently Asked Questions, informed by the available data and general experimental

principles.

Q1: What are the critical safety precautions for handling 4-Bromobutanenitrile?

e A1l: Always refer to the material safety data sheet (MSDS). Based on its hazard profile, this
compound requires the use of appropriate personal protective equipment (PPE) including gloves and
eye/face protection. Work should be conducted in a well-ventilated hood, and avoid ingestion, skin
contact, or inhalation of vapors [1].

Q2: The desired disulfide product is not forming, or yield is low. What should I check?

o A2:

o Catalyst System: Ensure the nickel catalyst and ligand are fresh and stored properly. The
combination of Ni(acac), with the specific bipyridine ligand L1 was optimal [2].

o Solvent: Use anhydrous, oxygen-free DMF. The reaction failed in other solvents like MeCN or
DMSO [2].

o Atmosphere: The reaction must be conducted under an inert nitrogen atmosphere to prevent
catalyst deactivation [2].

o Substrate: Confirm that you are using a primary alkyl bromide, as secondary and tertiary
bromides do not react under these conditions [2].

Q3: I am observing a mixture of disulfide and trisulfide products. How can I improve selectivity?

e A3: In the published protocol, extending the reaction time from 12 hours to 24 hours significantly
increased the ratio of the disulfide product over the trisulfide byproduct (from 2.8:1 to 31:1 in the
model reaction) [2]. Optimization of reaction time for your specific substrate is recommended.

Guidance for Finding More Specialized Information

The search results lacked specific troubleshooting content for 2-Bromobutanenitrile. To build a more

comprehensive knowledge base, I suggest you:

e Consult Specialized Databases: Search platforms like Reaxys or SciFinder for reaction procedures
and optimization data specific to 2-Bromobutanenitrile.

¢ Refine Your Search: Use precise terms like "2-Bromobutanenitrile Suzuki coupling” or
"troubleshooting [specific reaction name]" to find more targeted protocols.
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¢ Review Broader Literature: Look for articles on "green bromination" or modern catalytic methods,
which may discuss general principles that can be applied to your compound of interest [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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